2-[(pyridin-3-yl)formamido]ethyl 2-(2,6-dimethylphenoxy)acetate hydrochloride
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Description
2-[(pyridin-3-yl)formamido]ethyl 2-(2,6-dimethylphenoxy)acetate hydrochloride is a useful research compound. Its molecular formula is C18H21ClN2O4 and its molecular weight is 364.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.1189848 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It’s common for such compounds to interact with their targets by binding to active sites, thereby modulating the activity of the target . The exact interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including signal transduction pathways and metabolic pathways . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Factors such as the compound’s chemical structure, its formulation, and the route of administration would influence its bioavailability .
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 2-(2,6-dimethylphenoxy)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4.ClH/c1-13-5-3-6-14(2)17(13)24-12-16(21)23-10-9-20-18(22)15-7-4-8-19-11-15;/h3-8,11H,9-10,12H2,1-2H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNHICDKQLIYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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